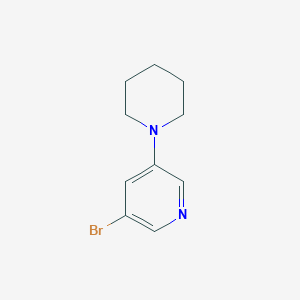

3-Bromo-5-(piperidin-1-YL)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-piperidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCXEOYPUWBFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context Within Halogenated Pyridine Chemistry

Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science. The pyridine (B92270) ring, an electron-deficient aromatic heterocycle, can be challenging to functionalize with regioselective control. The introduction of a halogen atom, such as bromine, provides a reactive "handle" for further chemical transformations.

The position of the halogen atom on the pyridine ring dictates its reactivity. Nucleophilic aromatic substitution (SNAr) on pyridine is generally favored at the 2- and 4-positions, as the anionic intermediate can be stabilized by the electronegative nitrogen atom through resonance. stackexchange.comyoutube.com Substitution at the 3-position, as seen in 3-Bromo-5-(piperidin-1-yl)pyridine, is typically less facile under classical SNAr conditions. youtube.com

However, the development of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the functionalization of halopyridines, including those substituted at the 3-position. researchgate.netorganic-chemistry.org These palladium-catalyzed methods allow for the formation of carbon-nitrogen bonds under relatively mild conditions, enabling the synthesis of a wide array of substituted pyridines that were previously difficult to access. researchgate.netnih.gov The bromine atom in this compound is thus a key functional group, poised for participation in such coupling reactions to build more complex molecular architectures.

The synthesis of 3,5-disubstituted pyridines can be achieved through various strategies, often requiring multi-step sequences to achieve the desired substitution pattern. nih.govacs.org Some common approaches that could theoretically lead to the synthesis of the title compound are summarized in the table below.

| Synthetic Strategy | Starting Materials (Conceptual) | Key Transformation | Reference for General Method |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3,5-Dibromopyridine (B18299) and Piperidine (B6355638) | Selective substitution of one bromine atom with piperidine. This can be challenging due to the potential for double substitution and the lower reactivity of the 3-position. | nih.govrsc.org |

| Buchwald-Hartwig Amination | 3,5-Dibromopyridine and Piperidine | Palladium-catalyzed cross-coupling to form the C-N bond. This method offers greater control and efficiency for forming aryl amines. | researchgate.netchemspider.com |

| Reduction of a Nitro-Group Precursor | 3-Bromo-5-nitropyridine | Reduction of the nitro group to an amine (3-amino-5-bromopyridine), followed by a subsequent reaction to introduce the piperidine ring. | chemicalbook.com |

| Multi-component Reactions | Various simple acyclic precursors | Condensation reactions that build the pyridine ring from the ground up, incorporating the desired substituents. | nih.govacs.org |

Importance of Piperidine Derivatives As Structural Motifs in Chemical Research

The piperidine (B6355638) ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. orgsyn.org Its prevalence stems from its ability to impart favorable physicochemical and pharmacological properties to a molecule. The piperidine moiety is a saturated, six-membered ring that can exist in a stable chair conformation, allowing for precise three-dimensional positioning of substituents.

The inclusion of a piperidine group can influence a compound's:

Solubility: The basic nitrogen atom can be protonated at physiological pH, often improving aqueous solubility.

Lipophilicity: The hydrocarbon portion of the ring contributes to a molecule's lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Receptor Binding: The piperidine nitrogen can act as a hydrogen bond acceptor, and its substituents can form additional interactions with biological macromolecules, enhancing binding affinity and selectivity.

Derivatives of piperidine are found in numerous drug classes, including antihistamines, antipsychotics, and anticancer agents, highlighting the broad therapeutic potential of this structural motif. orgsyn.orgnih.gov The synthesis of substituted piperidines is a major focus of medicinal chemistry research, with methods often starting from the corresponding substituted pyridines via hydrogenation. orgsyn.orgresearchgate.net

Overview of Research Trajectories for the 3 Bromo 5 Piperidin 1 Yl Pyridine Scaffold

Regioselective Synthesis Strategies for Brominated Pyridines

Achieving the 3-bromo substitution pattern on a pyridine ring is the initial critical step. Direct electrophilic bromination of pyridine itself is often unselective and requires harsh conditions. Therefore, regioselective methods are employed, frequently using pre-existing functional groups to direct the halogenation.

A common strategy involves starting with a substituted pyridine, such as an aminopyridine. For instance, 2-aminopyridine (B139424) can be readily brominated at the C5 position. Subsequent functionalization at the C3 position can then be achieved through a series of steps. A well-documented route involves the nitration of 2-amino-5-bromopyridine. This reaction proceeds with high selectivity to introduce a nitro group at the C3 position. The resulting 2-amino-5-bromo-3-nitropyridine (B172296) can then undergo reduction of the nitro group to furnish a diamino-bromopyridine intermediate, which serves as a versatile precursor for further transformations. orgsyn.org

Another powerful and more direct approach to meta-halogenation involves the temporary dearomatization of the pyridine ring. A one-pot protocol utilizing a modified Zincke reaction can convert pyridines into activated azatriene intermediates, known as Zincke imines. This transformation renders the pyridine temporarily electron-rich, allowing for facile and highly regioselective halogenation at the C3 position with electrophilic halogen sources like N-bromosuccinimide (NBS). The subsequent ring-closing cascade regenerates the aromatic pyridine ring, now bearing a bromine atom at the desired meta-position. This method is notable for its mild conditions and tolerance of various substituents on the pyridine core. chemrxiv.org

A summary of a representative reaction to obtain a key intermediate is presented below:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Aminopyridine | 1. Br₂ / Acetic Acid; 2. H₂SO₄ / HNO₃ (95%) | 2-Amino-5-bromo-3-nitropyridine | 78% | orgsyn.org |

| 2-Amino-5-bromo-3-nitropyridine | Reduced Iron / Ethanol / Water / HCl | 2,3-Diamino-5-bromopyridine | - | orgsyn.org |

Attachment of the Piperidine Moiety in Pyridine Derivatives

Once a suitably functionalized 3-bromopyridine (B30812) precursor is obtained, the next key transformation is the introduction of the piperidine ring at the C5 position. This is typically accomplished through a carbon-nitrogen (C-N) bond-forming cross-coupling reaction or a nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig amination is the preeminent method for this transformation. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine. To synthesize the target compound, a precursor such as 3,5-dibromopyridine (B18299) can be reacted with piperidine. By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), selective mono-amination can be achieved to yield this compound. The choice of phosphine (B1218219) ligand is critical, with bulky, electron-rich biaryl phosphine ligands often providing the best results for coupling with both primary and secondary amines like piperidine. wikipedia.orgrsc.orglibretexts.orgnumberanalytics.com

Nucleophilic aromatic substitution (SNAr) offers an alternative, often catalyst-free, route. For an SNAr reaction to be efficient on a pyridine ring, the position of substitution must be activated by electron-withdrawing groups and feature a good leaving group. The reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer-type intermediate. youtube.com While a bromine at C5 is a viable leaving group, the reaction rate is significantly enhanced if a more reactive halide, such as fluorine, is present. acs.orgnih.gov Therefore, a synthetic route could involve the preparation of 3-bromo-5-fluoropyridine, which would then react with piperidine nucleophilically to displace the fluoride (B91410) and form the desired product. The reactivity order for halogens in these substitutions is generally F > Cl ≈ Br > I. nih.gov The inherent electron-deficient nature of the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack; however, substitution at C3 and C5 is significantly more challenging and generally requires strong activation or catalysis. youtube.com

Multi-component Reaction Approaches for Pyridine Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for scaffold assembly. While many MCRs exist for pyridine synthesis, creating a specific 3,5-disubstituted pattern like that in this compound requires careful selection of precursors.

A general approach for synthesizing 3,5-disubstituted pyridines involves a Chichibabin-type synthesis. For example, a one-pot reaction between epoxides and ammonia, catalyzed by Scandium(III) triflate and Iron(III) chloride, can produce 3,5-diarylpyridines in good yields. acs.org To adapt this for the target molecule, one would need to design or procure starting materials that already contain the necessary bromo- and piperidine-functionalized fragments that can participate in the cyclization cascade.

Another versatile MCR involves the condensation of an aldehyde, malononitrile, and a thiol, which can lead to highly functionalized pyridines. researchgate.net While these methods provide a general framework for accessing diverse pyridine derivatives, their direct application to the synthesis of this compound is not explicitly documented and would require significant methodological development to incorporate the specific functionalities.

Catalytic Systems for Pyridine Functionalization

Modern synthetic chemistry relies heavily on transition-metal catalysis to achieve high selectivity and efficiency in the functionalization of heterocyclic compounds like pyridine.

Palladium catalysis is arguably the most versatile tool for the synthesis of functionalized pyridines. As discussed previously, the Buchwald-Hartwig amination is a cornerstone for C-N bond formation. wikipedia.org This reaction typically uses a Pd(0) source, which can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Another powerful palladium-catalyzed reaction is the Suzuki coupling . This reaction can be used in a stepwise fashion to build the 3,5-disubstituted pattern. For example, a 5-bromo-2-fluoro-3-pyridylboronic acid can be prepared and subsequently undergo a Suzuki reaction with an aryl iodide to form a 3-aryl-5-bromo-2-fluoropyridine. acs.org This demonstrates the power of palladium catalysis to sequentially and selectively introduce different substituents onto the pyridine ring. A similar strategy could be envisioned where a piperidine-containing boronic acid is coupled to a dihalopyridine.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. Nickel catalysts can facilitate the coupling of aryl chlorides, which are often less reactive than bromides or iodides in palladium-catalyzed systems. While specific examples for the synthesis of this compound are not prominent in the literature, the principles of nickel-catalyzed amination are well-established. These reactions can couple various amines with heteroaryl chlorides, demonstrating broad functional group tolerance. The mechanism is believed to be similar to that of palladium, involving oxidative addition, transmetalation/amide formation, and reductive elimination steps.

Beyond palladium and nickel, other transition metals are employed to achieve unique reactivity and selectivity. Iridium-catalyzed C-H borylation is a powerful method for the regioselective functionalization of heteroarenes. This reaction can install a boronic ester group at a specific position on the pyridine ring, which can then be used as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). Strategic use of directing groups or control of steric and electronic factors can guide the borylation to the desired C3 or C5 position. chemrxiv.org

Scandium(III) triflate , a Lewis acid catalyst, has been shown to mediate the one-pot synthesis of 3,5-disubstituted pyridines from epoxides and ammonia. acs.org This demonstrates the utility of Lewis acid catalysis in constructing the pyridine core itself from acyclic precursors.

Stereoselective Synthesis Considerations for Piperidine-Substituted Pyridines

The creation of chiral centers in piperidine-substituted pyridines requires sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms. Key approaches to achieve this include catalytic asymmetric hydrogenation, chemo-enzymatic methods, and the use of chiral catalysts in carbon-carbon and carbon-nitrogen bond-forming reactions. These methods aim to produce piperidine rings with high enantiomeric or diastereomeric purity, which is essential for the development of effective and selective drug candidates. nih.govacs.org

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful technique for the stereoselective reduction of pyridinium (B92312) salts or activated pyridine rings to yield chiral piperidines. This method often employs transition metal catalysts, such as iridium, rhodium, or ruthenium, in combination with chiral ligands.

One notable approach involves the use of iridium(I) catalysts containing P,N-ligands for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com The reaction proceeds through an outer-sphere dissociative mechanism, where the stereochemistry of the final product is determined by the stereoselective protonation of an enamine intermediate. mdpi.com This methodology has proven to be suitable for large-scale synthesis. mdpi.com

Another strategy utilizes rhodium catalysis. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.orgorganic-chemistry.org These intermediates can then be further reduced to the corresponding enantioenriched 3-substituted piperidines. acs.orgnih.gov This three-step process, involving partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction, provides access to a diverse library of chiral piperidines. acs.orgnih.gov

The following table summarizes representative examples of catalytic asymmetric hydrogenation for the synthesis of chiral piperidines:

| Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | 2-Alkyl Piperidines | Not Specified | mdpi.com |

| [Rh(cod)Cl]₂ with Josiphos ligand | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acids | 3-Substituted Tetrahydropyridines | Up to 99% | organic-chemistry.org |

| Rhodium-catalyst | Pyridinium salts | Chiral Piperidines and Fluoropiperidines | Excellent | dicp.ac.cnresearchgate.net |

Chemo-enzymatic Dearomatization

A greener and highly selective alternative to traditional metal catalysis is the use of enzymes. Chemo-enzymatic dearomatization of activated pyridines offers a versatile and efficient route to stereo-enriched piperidines. nih.govacs.org This approach combines chemical synthesis with biocatalysis to achieve high levels of stereocontrol under mild reaction conditions. nih.gov

A key development in this area is a one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase. nih.govacs.org This dual-enzyme system converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals like the antipsychotic drugs Preclamol and OSU-6162, and the ovarian cancer therapeutic Niraparib. nih.govacs.org

The table below highlights the utility of this chemo-enzymatic approach:

| Enzymatic System | Substrate | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Amine Oxidase/Ene Imine Reductase | 3-(4-bromophenyl)pyridine derivative | (S)-3-(4-bromophenyl)piperidine intermediate | 61% (3 steps) | 99% | nih.gov |

| Amine Oxidase/Ene Imine Reductase | 4-(pyridin-3-yl)aniline derivative | (S)-Niraparib intermediate | 29% | 93% | nih.gov |

Other Stereoselective Strategies

Beyond asymmetric hydrogenation and chemo-enzymatic methods, other innovative strategies have been developed for the stereoselective synthesis of substituted piperidines.

Gold-Catalyzed Cyclization: Gold(I) complexes can catalyze the cyclization of N-homopropargyl amides to form cyclic imidates. These intermediates can be chemoselectively reduced to afford substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov This modular approach allows for the enantioselective synthesis of various substituted piperidines, especially when starting from chiral amines derived from sulfinyl imines. nih.gov

Rhodium-Catalyzed Reductive Transamination: A novel rhodium-catalyzed reductive transamination reaction enables the rapid synthesis of a variety of chiral piperidines from simple pyridinium salts. dicp.ac.cnresearchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net

These advanced synthetic methodologies provide a powerful toolkit for accessing stereochemically defined piperidine-substituted pyridines. The choice of method depends on the desired substitution pattern and stereochemistry of the target molecule. The high levels of stereocontrol offered by these approaches are critical for the synthesis of potent and selective pharmaceutical agents.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound is governed by the interplay of the electron-withdrawing nitrogen atom and the electronic effects of the bromo and piperidinyl substituents. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. nih.govmdpi.com The nitrogen atom withdraws electron density, making the ring less nucleophilic. mdpi.com

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack on the pyridine ring is generally challenging and requires forcing conditions. nih.gov The nitrogen atom makes the C-2, C-4, and C-6 positions particularly electron-poor. Consequently, electrophilic substitution, when it occurs, preferentially takes place at the C-3 or C-5 position. mdpi.comlibretexts.org For this compound, the piperidinyl group is an activating, ortho-, para-directing group, while the bromine is a deactivating, ortho-, para-director. The positions ortho and para to the activating piperidinyl group are C-4 and C-6, and C-2. The positions ortho and para to the deactivating bromo group are C-2 and C-4. The combined directing effects and the inherent reactivity of the pyridine ring suggest that any electrophilic substitution would be complex. Generally, EAS reactions on pyridine rings are not favorable but can be achieved under specific conditions. mdpi.com For instance, the nitration of a related compound, 3-bromo-5-fluoropyridine, has been accomplished, with the electrophile adding to the C-2 position. nih.gov

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution (SNA_r) is more common for electron-deficient rings like pyridine, especially when activated by electron-withdrawing groups and containing a good leaving group. In this compound, the bromine atom can act as a leaving group. However, substitution at the 3-position of pyridine by nucleophiles is generally difficult. ucla.edu Studies on related systems, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine, show that the reactivity order for leaving groups is not always the typical F > Cl ≈ Br > I seen in many SNA_r reactions. wikipedia.org In one study, the order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the mechanism can be complex and may not involve rate-controlling addition of the nucleophile. wikipedia.org In some cases, unexpected rearrangements, such as nitro-group migration, have been observed during nucleophilic substitution on bromonitropyridines. nih.gov

| Reaction Type | Reactivity | Preferred Position(s) | Governing Factors |

| Electrophilic Substitution | Low | C-2, C-4, C-6 | Electron-deficient pyridine ring, directing effects of substituents. mdpi.comlibretexts.org |

| Nucleophilic Substitution | Moderate | C-3 (position of Br) | Electron-deficient ring, leaving group ability of bromine. ucla.eduwikipedia.org |

Reactivity of the Piperidine Moiety and Nitrogen Centers

The this compound molecule contains two nitrogen atoms with distinct reactivity: the pyridine nitrogen and the piperidine nitrogen.

The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing effect of the aromatic ring. It can be protonated under acidic conditions, which further deactivates the pyridine ring towards electrophilic attack.

The piperidine nitrogen is a secondary amine incorporated into a saturated heterocyclic ring, making it significantly more basic and nucleophilic than the pyridine nitrogen. This nitrogen center can readily participate in reactions typical of secondary amines. For instance, it can be protonated, alkylated, or acylated. The nucleophilicity of piperidine is demonstrated in its reactions with pyridinium substrates, where it acts as the attacking nucleophile. wikipedia.org The mechanism of such reactions can be complex, sometimes involving a second molecule of piperidine acting as a base to deprotonate the addition intermediate. wikipedia.org

The piperidine ring itself is a saturated hydrocarbon cycle and is generally unreactive except under conditions that favor radical reactions or catalytic hydrogenation. colab.ws The formation of piperidine rings can be achieved through various methods, including the hydrogenation of pyridine precursors or intramolecular cyclization of amino-alkenes. colab.ws This suggests that the piperidine moiety in the title compound would be stable under many reaction conditions but could be opened or modified under forcing reductive or oxidative conditions.

Mechanistic Elucidation of Cross-Coupling Reactions Involving Bromopyridines

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including bromopyridines. acs.org this compound is a suitable substrate for such reactions, where the carbon-bromine bond is selectively activated by a metal catalyst, typically palladium or nickel, to form a new carbon-carbon or carbon-heteroatom bond. nih.govacs.org

Detailed Reaction Pathway Analysis

The most common cross-coupling reaction involving bromopyridines is the Suzuki-Miyaura coupling, which utilizes an organoboron reagent as the nucleophile. nih.govnih.gov The catalytic cycle for the Suzuki coupling of a bromopyridine (Ar-Br) with an organoboron reagent (R-B(OR)₂) generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond of the bromopyridine to form a Pd(II) intermediate, Ar-Pd(II)-Br. This step is often kinetically more facile with nickel catalysts for less reactive electrophiles. acs.org

Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, displacing the bromide. This step requires activation of the organoboron species by a base.

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids successfully produced a range of pyridine derivatives using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. nih.govnih.gov

Role of Intermediates and Transition States

Mechanistic studies provide insight into the specific intermediates and rate-limiting steps of cross-coupling reactions. In a detailed investigation of the palladium-catalyzed desulfinative cross-coupling of aryl bromides with pyridine sulfinates, the nature of the catalyst resting state and the turnover-limiting step were found to depend on the nucleophile. nih.gov

For a carbocyclic sulfinate , the aryl bromide oxidative addition complex was the resting-state intermediate, and transmetalation was the turnover-limiting step. nih.gov

In contrast, for a pyridine sulfinate , a chelated Pd(II) sulfinate complex formed after transmetalation was the resting-state intermediate, and the loss of SO₂ from this complex was turnover-limiting. nih.gov

This highlights that the specific structure of the coupling partners can significantly influence the reaction mechanism. Furthermore, computational studies using Density Functional Theory (DFT) have been employed to analyze the frontier molecular orbitals (HOMO and LUMO), reactivity indices, and molecular electrostatic potential of pyridine derivatives synthesized via Suzuki coupling, providing a deeper understanding of their electronic properties and potential reaction pathways. nih.govnih.gov

Radical Reaction Pathways in Bromopyridine Chemistry

In addition to polar reactions, the bromine-substituted pyridine ring can participate in radical reactions. These reactions often proceed via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org

A key radical reaction for electron-deficient heterocycles like pyridine is the Minisci reaction . wikipedia.orgprinceton.edu This reaction involves the addition of a nucleophilic alkyl radical to the protonated, electron-deficient pyridine ring. wikipedia.org The alkyl radical can be generated from various precursors, such as carboxylic acids via oxidative decarboxylation. wikipedia.org This method allows for the direct C-H alkylation of the pyridine ring, a transformation not possible with classical Friedel-Crafts chemistry. wikipedia.org

Photocatalysis has emerged as a powerful tool for generating radicals from bromopyridines under mild conditions. nih.gov For example, a photoredox process can initiate the reduction of a bromopyridine to a pyridyl radical. This radical can then engage in various reactions, such as addition to olefins in a hydroarylation process. nih.gov The chemoselectivity of these reactions can sometimes be controlled by the choice of solvent. nih.gov

Atom Transfer Radical Addition (ATRA) is another important pathway where a radical generated from an organic bromide adds to an alkene. mdpi.comnih.gov This process can be catalyzed by transition metal complexes (e.g., copper or ruthenium) or through photoredox catalysis, often involving a dual catalytic system. mdpi.comnih.govrsc.org The C-Br bond in this compound could potentially be cleaved homolytically under such conditions to initiate radical processes.

Finally, radical cyclization reactions involving aryl bromides are well-established. nih.govwikipedia.org An aryl radical generated at the site of the C-Br bond can cyclize onto a tethered multiple bond, forming a new ring system. nih.gov

| Radical Reaction Type | Description | Key Features |

| Minisci Reaction | Addition of a nucleophilic radical to the protonated pyridine ring. wikipedia.org | Direct C-H functionalization; opposite selectivity to Friedel-Crafts. wikipedia.org |

| Photocatalytic Radical Generation | Formation of a pyridyl radical from the bromopyridine using light and a photocatalyst. nih.gov | Mild conditions; allows for subsequent addition or coupling reactions. nih.gov |

| Atom Transfer Radical Addition (ATRA) | Radical generated from the C-Br bond adds to an alkene. mdpi.comnih.gov | Forms new C-C and C-Br bonds simultaneously. nih.gov |

| Radical Cyclization | Intramolecular cyclization of a pyridyl radical onto a tethered unsaturated group. nih.govwikipedia.org | Forms cyclic and polycyclic systems. nih.gov |

Isomerization Studies and Regioselectivity Control

Controlling the regioselectivity of reactions involving substituted pyridines is a critical aspect of their synthetic utility. In this compound, the substitution pattern is influenced by the electronic properties of the substituents and the inherent reactivity of the pyridine ring positions.

As discussed in section 3.1, electrophilic substitution on the pyridine ring is directed to the C-3 position due to the deactivating nature of the nitrogen atom. mdpi.comlibretexts.org The presence of both an activating (piperidinyl) and a deactivating (bromo) group complicates predictions, but regioselectivity can often be achieved.

In nucleophilic substitution reactions, the position of the leaving group dictates the site of reaction. However, unexpected isomerizations can occur. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, a migration of the nitro group from the 4-position to the 3-position was observed, leading to an isomeric product. nih.gov Such rearrangements are influenced by factors like the solvent and base used. nih.gov

In radical reactions, regioselectivity is also a key consideration. A systematic investigation into the radical functionalization of heterocycles revealed that substituents have consistent and additive effects on the regioselectivity of substitution. acs.org By modifying reaction conditions such as solvent and pH, it is sometimes possible to tune the regiochemistry of radical additions to a desired outcome. acs.org For instance, in the radical hydroarylation of 3,4-dibromopyridine, the reaction occurred chemoselectively at the more electron-poor 4-position. nih.gov

Strategies for Functionalization and Derivatization of the 3 Bromo 5 Piperidin 1 Yl Pyridine Scaffold

Selective Functional Group Interconversions on the Bromine Atom

The bromine atom at the C3 position of the pyridine (B92270) ring is a key handle for introducing a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the core structure and are among the most effective methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. researchgate.netnih.gov For the 3-Bromo-5-(piperidin-1-yl)pyridine scaffold, a Suzuki-Miyaura reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups, significantly increasing molecular complexity. The reaction is typically performed using a palladium catalyst like Pd(OAc)₂ or a pre-catalyst such as XPhos Pd G2, often in the presence of a phosphine (B1218219) ligand and a base. nih.govnih.govrsc.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org Applying this method to this compound allows for the synthesis of a variety of 3-amino-5-(piperidin-1-yl)pyridine derivatives. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with challenging amine coupling partners. wikipedia.orgchemspider.comnih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. libretexts.org It involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgscirp.org This reaction provides a direct route to arylalkynes, which are versatile intermediates for further transformations. researchgate.netlibretexts.org

Below is a table summarizing typical conditions for these key transformations on related 3-bromopyridine (B30812) systems.

| Reaction Type | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Typical Substrates | Ref |

| Suzuki-Miyaura | Pd(OAc)₂ / XPhosPdG2 | PPh₃ / XPhos | K₂CO₃, K₃PO₄ | Aq. Ethanol, Dioxane/H₂O | Aryl/Heteroaryl Boronic Acids | researchgate.netnih.gov |

| Buchwald-Hartwig | [Pd₂(dba)₃] / Pd(OAc)₂ | (±)-BINAP / SPhos | NaOBuᵗ, K₃PO₄ | Toluene, Dioxane | Primary/Secondary Amines, Amides | nih.govchemspider.com |

| Sonogashira | PdCl₂(PPh₃)₂ / Pd(OAc)₂ | PPh₃ | Et₃N / Cs₂CO₃ | THF, DMF | Terminal Alkynes | organic-chemistry.orgscirp.org |

Directed C-H Functionalization of the Pyridine Ring

Direct C-H functionalization has become a powerful strategy for modifying aromatic rings without the need for pre-installed functional groups like halides. researchgate.netrsc.org For the this compound scaffold, the electronic properties of the ring and the substituents play a crucial role in determining the regioselectivity of these reactions. The pyridine nitrogen is electron-withdrawing, making the ring generally electron-deficient. researchgate.net However, the piperidine (B6355638) group at C5 is a strong electron-donating group via its nitrogen lone pair, which activates the ortho (C4, C6) and para (C2) positions towards electrophilic attack or metallation.

The inherent reactivity of the pyridine C-H bonds is typically C2 > C4 > C3. nih.gov However, directing groups can override this intrinsic reactivity. In this molecule, the piperidinyl nitrogen can act as a directing group. Palladium-catalyzed C-H arylation often occurs at the positions ortho to the directing group. Therefore, functionalization at the C4 and C6 positions is expected. nih.gov The presence of the bromine atom at C3 provides steric hindrance that may favor functionalization at C4 over C6. Furthermore, some catalytic systems can achieve functionalization at the C2 position, which is electronically favored due to the pyridine nitrogen. nih.gov The choice of catalyst, ligand, and reaction conditions is therefore critical to control the site of C-H functionalization on the pyridine ring. nih.govnih.gov

Functionalization of the Piperidine Ring for Structural Diversity

The piperidine ring is a common motif in many pharmaceuticals and offers another avenue for structural diversification. researchgate.net While often considered a saturated and unreactive moiety, recent advances in C-H functionalization have enabled the direct modification of the piperidine ring itself. nih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can functionalize piperidines at various positions. nih.gov The site selectivity (C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov While the piperidine in this compound is N-substituted by the pyridine ring, similar principles of catalyst-controlled C-H functionalization could be applied to introduce groups like arylacetates. This approach allows for the synthesis of positional and stereochemical analogues that would be difficult to access through traditional ring synthesis methods. nih.gov

Another strategy involves the use of amide directing groups temporarily installed on the piperidine nitrogen to guide C-H activation to specific positions, such as the C4 position. acs.org Although this would require a more complex multi-step sequence starting from a piperidine precursor before its attachment to the pyridine ring, it highlights the possibility of achieving high regioselectivity in piperidine functionalization.

Late-Stage Functionalization Techniques for Complex Analogs

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex, drug-like molecules in the final steps of a synthesis. acs.orgnih.gov This approach rapidly generates a library of diverse analogs from a common advanced intermediate, which is highly efficient for exploring structure-activity relationships (SAR). worktribe.com

For derivatives of this compound, LSF can be employed to introduce a variety of functional groups onto either the pyridine or an appended aromatic ring. For instance, if the bromine atom was converted to a biaryl system via a Suzuki coupling, C-H activation methods could be used to functionalize either of the aromatic rings. The regioselectivity of such reactions can often be controlled by the choice of base or catalyst system, allowing for selective arylation at different positions. nih.gov This enables the creation of structurally distinct derivatives from a single precursor.

LSF is not limited to C-H arylation. Other transformations, such as fluorination, methylation, or the introduction of other small functional groups, can also be achieved at late stages. nih.gov These modifications can be used to fine-tune the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. acs.org The ability to apply these techniques to complex analogs derived from the this compound scaffold is a valuable tool for optimizing lead compounds in drug discovery programs. researchgate.net

Computational and Theoretical Studies on 3 Bromo 5 Piperidin 1 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules. By solving the Schrödinger equation in an approximate manner, DFT can determine the electron density and, from it, derive various molecular properties. For a study on 3-Bromo-5-(piperidin-1-YL)pyridine, researchers would typically use a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to perform calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO energies)

The electronic structure is fundamental to a molecule's behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are the most probable sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate likely sites for nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For pyridine (B92270) derivatives, the HOMO is often located on the pyridine ring, while the LUMO distribution can vary based on substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative for a typical pyridine derivative and not specific to this compound)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

Conformational Analysis and Molecular Stability

Molecules with rotatable bonds, like the piperidine (B6355638) ring in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface by rotating specific dihedral angles to identify the most stable, low-energy conformers. The global minimum energy structure corresponds to the most stable conformation, which is then used for subsequent calculations of other molecular properties.

Analysis of Noncovalent Interactions

Noncovalent interactions are crucial for understanding how molecules pack in a crystal lattice and interact with other molecules.

Hydrogen Bonding: The presence of nitrogen and hydrogen atoms in this compound allows for the formation of weak C-H···N or C-H···Br hydrogen bonds, which would be significant in its crystal structure.

Pi-Pi Stacking: Interactions between the aromatic pyridine rings of adjacent molecules can also contribute to crystal stability, although these are often weak.

Prediction of Chemical Reactivity Parameters

Using the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These parameters are derived from conceptual DFT.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = χ² / 2η).

Table 2: Hypothetical Chemical Reactivity Parameters (Note: This data is illustrative for a typical pyridine derivative and not specific to this compound)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Applications in Medicinal Chemistry and Scaffold Design Principles

Design and Synthesis of Analogs for Biological Evaluation

The design and synthesis of analogs based on the 3-Bromo-5-(piperidin-1-YL)pyridine scaffold are driven by the need to explore and optimize biological activity. nih.gov A common strategy involves the modification of the pyridine (B92270) ring, often through cross-coupling reactions at the bromine position. For instance, the Suzuki cross-coupling reaction, a palladium-catalyzed process, is employed to introduce various arylboronic acids at the 5-position of the pyridine ring, leading to a diverse library of novel pyridine derivatives. mdpi.com

Another synthetic approach involves the initial modification of a starting material, such as the conversion of 5-bromo-2-methylpyridin-3-amine (B1289001) to its acetamide (B32628) derivative, followed by Suzuki coupling to generate a different set of analogs. mdpi.com The synthesis of such analogs is crucial for subsequent biological evaluation to identify compounds with desired therapeutic properties. nih.gov

The following table provides examples of synthetic transformations used to generate analogs from a bromo-substituted pyridine core.

Table 1: Synthetic Strategies for Analog Generation

| Starting Material | Reagents and Conditions | Product Type |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids, Pd(PPh3)4, K3PO4, 1,4-dioxane/water | 5-aryl-2-methylpyridin-3-amine derivatives |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids, Pd(PPh3)4, K3PO4, 1,4-dioxane/water | N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives |

| 2-nitroimidazole | 1,n-dibromoalkane, K2CO3, DMF | 1-(n-Bromoalkyl)-2-nitro-1H-imidazoles |

These synthetic methodologies allow for the systematic exploration of the chemical space around the core scaffold, which is a fundamental aspect of medicinal chemistry.

Scaffold Hopping and Structural Modification Strategies

Scaffold hopping is a key strategy in medicinal chemistry to identify novel compounds with similar biological activity but different core structures, potentially leading to improved properties. dtic.mil This approach can be applied to pyridine-piperidine hybrids to discover new chemotypes. rsc.orgresearchgate.net Strategies can range from replacing the heterocyclic core to altering the ring structure itself. dtic.mil

For pyridine-piperidine scaffolds, modifications can include:

Heterocycle Replacements: Substituting the pyridine or piperidine (B6355638) ring with other heterocyclic systems to explore different binding interactions and physicochemical properties. dtic.mil

Ring Opening or Closure: Modifying the piperidine ring by ring-opening to an acyclic amine or creating fused ring systems to alter conformational flexibility and vectoral presentation of substituents. dtic.mil

Topology-Based Hopping: Utilizing computational methods to identify structurally diverse molecules that maintain the key pharmacophoric features of the original pyridine-piperidine scaffold. dtic.mil

A study on cyclin-dependent kinase 2 (CDK2) inhibitors utilized a scaffold hopping approach to discover novel pyridine derivatives as potent inhibitors. nih.gov This demonstrates the utility of this strategy in identifying new lead compounds. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyridine-Piperidine Hybrids

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. science.gov For pyridine-piperidine hybrids, SAR studies help in identifying the key structural features required for a desired biological response and guide the design of more potent and selective compounds. nih.gov

The nature and position of substituents on both the pyridine and piperidine rings significantly influence the biological activity of the hybrid molecule. nih.gov

Pyridine Ring Substituents: A review of pyridine derivatives showed that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov In a series of dopamine (B1211576) transporter inhibitors, the geometry and nature of substituents on the pyridine ring were found to be critical for inhibitory activity and selectivity. nih.gov

Piperidine Ring Substituents: In a study of piperidinothiosemicarbazones, compounds with a piperidine group showed the strongest antituberculous activity compared to those with morpholine (B109124) or pyrrolidine. mdpi.com This was attributed to the higher basicity and lipophilicity of the piperidine substituent. mdpi.com The position of substitution on the piperidine ring is also important, as seen in the development of potent HIV-1 reverse transcriptase inhibitors. nih.gov

The following table summarizes the general impact of different substituents on the biological activity of pyridine-piperidine hybrids based on literature findings.

Table 2: Impact of Substituents on Biological Activity

| Ring | Substituent Type | General Effect on Activity | Reference |

| Pyridine | -OCH3, -OH, -NH2 | Enhancement of antiproliferative activity | nih.gov |

| Pyridine | Halogens, Bulky Groups | Potential decrease in antiproliferative activity | nih.gov |

| Piperidine | Piperidine vs. Morpholine/Pyrrolidine | Higher basicity and lipophilicity can increase antitubercular activity | mdpi.com |

A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For pyridine-piperidine hybrids, identifying the key pharmacophore features is essential for designing new inhibitors.

For example, in the development of dopamine transporter (DAT) inhibitors, a pharmacophore-based 3D-database search led to the discovery of simple substituted pyridines as novel DAT inhibitors. nih.gov This suggests that the pyridine ring itself is a key pharmacophoric element. In another study on urease inhibitors, in silico analysis revealed that potent inhibitors form favorable interactions, including hydrogen bonds and hydrophobic interactions, with the active site of the enzyme. frontiersin.org The pyridine ring was shown to form π-donor hydrogen and π-alkyl interactions. frontiersin.org

Key pharmacophoric features for pyridine-piperidine hybrids often include:

Aromatic interactions from the pyridine ring.

Hydrogen bond donors and acceptors.

A basic nitrogen atom in the piperidine ring.

Specific spatial arrangement of these features.

In Vitro Biological Evaluation Methodologies

The biological activity of newly synthesized this compound analogs is assessed using a variety of in vitro assays. researchgate.netnih.govnih.gov These assays are designed to measure the effect of the compounds on specific biological targets or cellular processes.

Enzyme activity assays are a cornerstone of in vitro evaluation, particularly when the therapeutic target is an enzyme. medchemexpress.com These assays measure the ability of a compound to inhibit or modulate the activity of a specific enzyme.

For instance, in the development of ALK/ROS1 dual inhibitors, the enzymatic activity of the compounds against the target kinases was evaluated. medchemexpress.com The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In one study, a representative compound, 2e, showed an IC50 value of 41.3 nM against the clinically resistant ALK L1196M mutant. medchemexpress.com Similarly, in the evaluation of urease inhibitors, an in vitro inhibition assay was used to determine the IC50 values of the synthesized compounds, with the most potent inhibitors showing values in the low micromolar range. frontiersin.org

The following table provides examples of enzyme targets and the corresponding IC50 values for representative pyridine-piperidine and related compounds.

Table 3: Examples of Enzyme Inhibition by Pyridine-Piperidine Analogs

| Compound/Analog | Enzyme Target | IC50 Value | Reference |

| Compound 2e | ALK L1196M | 41.3 nM | medchemexpress.com |

| Compound 5b | Urease | 2.0 ± 0.73 µM | frontiersin.org |

| Compound 7e | Urease | 2.24 ± 1.63 µM | frontiersin.org |

| Compound BD-e2 | HIV-1 Reverse Transcriptase | 5.1 nM (EC50) | nih.gov |

Cell-Based Proliferation Assays

Cell-based proliferation assays are fundamental in drug discovery, particularly in oncology, for evaluating the ability of a compound to inhibit the growth of cancer cells. These assays measure the rate of cell division and can provide initial data on the cytotoxic or cytostatic potential of a chemical entity. Several methods are commonly employed to assess cell proliferation.

Common Methodologies:

Metabolic Assays: These assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measure the metabolic activity of a cell population, which is proportional to the number of viable cells.

DNA Synthesis Assays: These methods quantify the incorporation of labeled nucleosides, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA during the S-phase of the cell cycle. This provides a direct measure of cell proliferation.

Dye Dilution Assays: Fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE) are used to stain cells. With each cell division, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity.

For a compound like this compound, these assays would be crucial in determining its potential as an anticancer agent. By exposing various cancer cell lines to a range of concentrations of the compound, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated. This value represents the concentration of the compound required to inhibit cell proliferation by 50% and is a key indicator of its potency.

While specific IC50 values for this compound are not found in the reviewed literature, a hypothetical data table from a cell-based proliferation assay is presented below for illustrative purposes.

Table 1: Illustrative Data from a Hypothetical Cell-Based Proliferation Assay

| Cancer Cell Line | Assay Type | Compound Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|---|

| MCF-7 (Breast) | MTT | 0.1 | 15 | 1.2 |

| 1.0 | 48 | |||

| 10 | 92 | |||

| A549 (Lung) | BrdU | 0.1 | 10 | 1.8 |

| 1.0 | 45 | |||

| 10 | 88 | |||

| HCT116 (Colon) | CFSE | 0.1 | 5 | 2.5 |

| 1.0 | 40 | |||

| 10 | 85 |

Note: The data presented in this table is purely illustrative and not based on actual experimental results for this compound.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein.

The primary goal of molecular docking is to identify the most likely binding conformation of a ligand within a protein's active site. This is achieved by sampling a large number of possible orientations and conformations of the ligand and scoring them based on their energetic favorability. The scoring functions estimate the binding free energy of the complex.

For this compound, a molecular docking study would involve:

Target Selection: Identifying a potential protein target, such as a kinase or another enzyme implicated in a disease pathway. The selection could be guided by the known activities of structurally similar compounds. For instance, various pyridine derivatives have been investigated as inhibitors of enzymes like spleen tyrosine kinase (Syk), which is involved in lymphocyte proliferation. google.com

Preparation of Structures: Obtaining the 3D structures of the ligand and the target protein. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB), while the ligand's 3D structure is generated and optimized using computational chemistry software.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD, Glide) to place the ligand into the protein's binding site and predict the binding poses.

Analysis of Interactions: The resulting poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The bromine atom on the pyridine ring could potentially form halogen bonds, which are increasingly recognized as important interactions in drug design.

The insights gained from molecular docking and binding mode analysis are pivotal for the rational design of more potent and selective inhibitors. By understanding how a compound like this compound interacts with its target, medicinal chemists can propose modifications to its structure to enhance these interactions.

This process, known as structure-activity relationship (SAR) by design, might involve:

Modifying Substituents: Replacing the bromo group with other halogens (e.g., chlorine, iodine) or with hydrogen-bond donors/acceptors to optimize interactions.

Altering the Piperidine Ring: Introducing substituents on the piperidine ring to probe for additional binding pockets and improve affinity or selectivity.

Scaffold Hopping: Replacing the pyridine or piperidine core with other heterocyclic systems while maintaining the key binding interactions.

This iterative cycle of design, synthesis, and testing, guided by computational modeling, accelerates the drug discovery process and aids in the development of optimized lead compounds. The 3-bromo-5-piperidinyl-pyridine scaffold serves as a valuable starting point for such optimization efforts.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 5 Piperidin 1 Yl Pyridine Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For 3-Bromo-5-(piperidin-1-yl)pyridine, the molecular formula is C₁₀H₁₃BrN₂. bldpharm.comchemicalbook.com The presence of bromine is particularly distinctive due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 natural abundance. This results in two major peaks in the mass spectrum ([M]⁺ and [M+2]⁺) of similar intensity, separated by approximately 2 Da, which is a clear indicator of a monobrominated compound.

In HRMS analysis, the compound is typically ionized using a soft ionization technique, such as Electrospray Ionization (ESI), to form the protonated molecular ion, [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated exact mass for the proposed formula.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Calculated Exact Mass ([M+H]⁺ for C₁₀H₁₄⁷⁹BrN₂⁺) | 241.0395 Da |

| Calculated Exact Mass ([M+H]⁺ for C₁₀H₁₄⁸¹BrN₂⁺) | 243.0374 Da |

| Expected Observation | Two peaks of nearly equal intensity at the specified m/z values, confirming the presence of one bromine atom and the overall elemental composition. |

This table presents the theoretically calculated exact masses for the two major isotopic forms of the protonated molecular ion of this compound. An experimental HRMS measurement matching these values would confirm the molecular formula.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of a molecule in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Pyridine (B92270) Ring Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2, 4, and 6 will appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nitrogen and bromine atoms and the electron-donating piperidine (B6355638) group.

Piperidine Ring Protons: The protons on the piperidine ring will appear in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (α-protons, C2' and C6') are expected to be downfield compared to the other ring protons (β- and γ-protons, C3', C4', C5') due to the deshielding effect of the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Pyridine Ring Carbons: Five signals are expected. The carbon atom attached to the bromine (C3) will be significantly affected, and its signal can be identified based on established substituent effects. The carbons adjacent to the nitrogen (C2 and C6) will also have characteristic chemical shifts.

Piperidine Ring Carbons: Three distinct signals are expected due to the symmetry of the piperidine ring, corresponding to the α, β, and γ carbons.

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity within the pyridine and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connection between the piperidine ring and the pyridine ring (e.g., a correlation between the α-protons of the piperidine ring and C5 of the pyridine ring).

Conformational analysis, particularly of the piperidine ring, can also be inferred from NMR data. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net The coupling constants between protons on adjacent carbons can provide information about their dihedral angles, helping to confirm this conformation.

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

| Pyridine H2, H4, H6 | 7.2 - 8.5 | d, t, or m | Aromatic protons with distinct electronic environments. |

| Piperidine α-H (2H) | 3.0 - 3.5 | m | Adjacent to the nitrogen atom, deshielded. |

| Piperidine β,γ-H (8H) | 1.5 - 2.0 | m | More shielded aliphatic protons. |

| Pyridine C2, C4, C6 | 120 - 150 | Aromatic carbons. | |

| Pyridine C3, C5 | 110 - 155 | Carbons bearing substituents (Br and piperidinyl). | |

| Piperidine α-C | ~50 | Adjacent to the nitrogen atom. | |

| Piperidine β,γ-C | 20 - 30 | Aliphatic carbons. |

This table presents predicted NMR chemical shift ranges for this compound based on data from analogous structures like 3-bromopyridine (B30812) chemicalbook.com and other substituted pyridines. Actual experimental values are required for definitive assignment.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers a precise and definitive picture of the molecule's arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional map of electron density, from which the exact positions of all atoms can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would provide:

Unambiguous confirmation of atomic connectivity.

Precise bond lengths and bond angles.

The conformation of the piperidine ring , which is expected to be a chair conformation. researchgate.net

The dihedral angle between the plane of the pyridine ring and the piperidine ring.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-stacking, which govern the crystal packing.

Although a specific crystal structure for this compound is not publicly available in the searched literature, data from similar structures, such as those containing piperidine rings attached to aromatic systems, consistently show the piperidine moiety in a stable chair conformation. researchgate.net

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-N, C-C, C-Br). |

| Bond Angles (°) ** | The angles formed between three connected atoms. |

| Torsion Angles (°) ** | The dihedral angles that define the molecular conformation. |

This table outlines the key parameters that would be obtained from an X-ray crystallographic analysis of this compound.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The FT-IR spectrum of this compound would exhibit a series of absorption bands characteristic of its structural features:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).

C=C and C=N Stretching: Vibrations from the aromatic pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the pyridine ring, as well as the C-N bonds within the piperidine ring, would likely be found in the 1200-1350 cm⁻¹ region.

C-Br Stretching: The C-Br bond vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 2950 | Piperidine Ring |

| C=C / C=N Ring Stretch | 1400 - 1600 | Pyridine Ring |

| C-H Bending | 1350 - 1480 | Piperidine Ring (Scissoring/Bending) |

| C-N Stretch | 1200 - 1350 | Aryl-N, Aliphatic-N |

| C-Br Stretch | 500 - 650 | Bromo-Aryl |

This table summarizes the expected characteristic FT-IR absorption bands for the functional groups present in this compound. These predictions are based on established group frequency correlations. rsc.orgresearchgate.net

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For 3-Bromo-5-(piperidin-1-yl)pyridine, future research will likely focus on developing synthetic methods that are more environmentally friendly than traditional approaches.

Current synthetic strategies for pyridine (B92270) derivatives often involve multi-step processes that may use harsh reagents and generate significant waste. Greener alternatives that are being explored for similar compounds include:

One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form the final product, which can significantly reduce waste and improve efficiency. Research into one-pot syntheses for substituted pyridines has shown promise. acs.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and increase yields, often with lower energy consumption compared to conventional heating. acs.orgnih.gov This has been recognized as a tool in green chemistry for the synthesis of various organic compounds. nih.gov

Catalysis: The development of novel catalysts can enable more selective and efficient reactions. For pyridine synthesis, this includes the use of metal-free catalysts and bifunctional catalysts that can facilitate multiple reaction steps in a single pot. organic-chemistry.org

Environmentally Benign Reagents: Replacing hazardous reagents with greener alternatives is a key focus. For instance, the use of iodoxybenzoic acid as an environmentally friendly oxidizing agent has been explored for the synthesis of substituted pyridines. organic-chemistry.org

Future research will likely aim to apply these green chemistry principles to the specific synthesis of this compound, moving away from less desirable methods that rely on stoichiometric oxidants like potassium permanganate (B83412) or nitric acid. researchgate.net

Exploration of Novel Biological Targets for Therapeutic Development

Pyridine derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities. acs.org For this compound, a key area of future research will be the identification and validation of novel biological targets for therapeutic intervention.

The pyridine scaffold is present in numerous FDA-approved drugs and is known to interact with a variety of biological targets. nih.gov The exploration of novel targets for this compound and its analogues could lead to the development of new treatments for a range of diseases.

Potential Therapeutic Areas and Targets:

| Therapeutic Area | Potential Biological Target | Rationale Based on Similar Compounds |

|---|---|---|

| Oncology | PIM-1 Kinase | Pyridine derivatives have been identified as inhibitors of PIM-1 kinase, which is involved in cancer cell survival. nih.gov |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Certain chromeno[3,2-c]pyridine derivatives have shown inhibitory activity against MAO-A and MAO-B. mdpi.com |

| Infectious Diseases | Bacterial Enzymes | Pyridine derivatives have demonstrated antibacterial activity, with some showing efficacy against drug-resistant strains. nih.gov |

| Inflammatory Diseases | IKKβ | Cyanopyridine derivatives have been investigated as inhibitors of IKKβ, an enzyme involved in inflammatory pathways. acs.org |

Future research will likely involve high-throughput screening of this compound against a wide array of biological targets, followed by more detailed mechanistic studies to understand its mode of action.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov For this compound, these computational tools offer a powerful approach to accelerate the design and optimization of new therapeutic agents.

AI and ML can be applied at various stages of the drug discovery process, from target identification to lead optimization. nih.gov For a compound like this compound, AI can be used to:

Design Novel Analogues: AI algorithms can generate new molecular structures based on the this compound scaffold, exploring a vast chemical space to identify compounds with improved properties. nih.gov

Predict Biological Activity: ML models can be trained to predict the biological activity of new compounds, allowing for the rapid screening of virtual libraries and prioritization of candidates for synthesis and testing. researchgate.net

Optimize Pharmacokinetic Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify compounds with a higher likelihood of success in clinical trials.

Identify New Biological Targets: AI can analyze large biological datasets to identify novel targets for which this compound or its derivatives may have therapeutic potential.

Recent studies have demonstrated the successful application of AI in designing novel pyridine derivatives for specific therapeutic targets, such as diabetes. nih.gov

Potential Applications in Material Science (e.g., Electronic Properties)

Beyond its potential in medicine, this compound may also have applications in material science due to the unique electronic properties of the pyridine ring. The introduction of a bromine atom and a piperidinyl group can further modulate these properties, opening up possibilities for the development of novel materials.

Potential Material Science Applications:

| Application Area | Relevant Property | Rationale Based on Similar Compounds |

|---|---|---|

| Organic Electronics | Semiconductivity | Pyridine derivatives are known to be useful in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells. |

| Crystal Engineering | Halogen Bonding | The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. acs.org |

| Functional Polymers | Tunable Electronic Properties | Halogenated pyridine-based polymers have been investigated for their potential in various applications, with machine learning being used to accelerate the discovery of new materials with desired properties. acs.org |

| Sensors | Fluorescence | Pyridine-functionalized dyes have been studied for their fluorescence properties and their interactions with other molecules. acs.org |

Future research in this area will likely involve the synthesis and characterization of materials incorporating the this compound scaffold to evaluate their electronic and optical properties. Computational studies, including density functional theory (DFT), can also be employed to predict the properties of these materials and guide their design. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-(piperidin-1-yl)pyridine, and what factors influence the choice of methodology?

- Methodological Answer: The synthesis typically involves coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the piperidine moiety to the pyridine core. Bromination of pre-functionalized pyridine derivatives using agents like N-bromosuccinimide (NBS) under radical initiation is a key step . Alternative routes may employ nucleophilic aromatic substitution (SNAr) with piperidine under catalytic conditions. Factors influencing methodology include substrate compatibility, reaction scalability, and the need for regioselectivity. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) is critical for yield enhancement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, piperidine CH signals at δ 1.5–2.5 ppm). F or B NMR may be used if fluorinated or boronated analogs are synthesized .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., expected [M+H] for CHBrN: 255.02 g/mol) .

- X-ray Diffraction (XRD): Resolves crystal packing influenced by bromine-mediated halogen bonding and piperidine conformation .

Q. What are the typical substitution reactions undergone by the bromine atom in this compound?

- Methodological Answer: The bromine atom participates in:

- Metal-catalyzed cross-coupling (e.g., Suzuki with boronic acids, Stille with organotin reagents). Pd(PPh) or PdCl(dppf) catalysts in THF/water at 80°C are standard .

- Nucleophilic substitution with amines or thiols under basic conditions (e.g., KCO in DMF) .

- Photoredox catalysis for C–Br to C–CF conversion using Ru(bpy)_3$$^{2+} .

Q. How do researchers design purification protocols for this compound?

- Methodological Answer: Post-synthesis purification employs:

- Column chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers.

- Recrystallization from ethanol or dichloromethane/hexane mixtures.

- HPLC (C18 column, acetonitrile/water mobile phase) for high-purity batches (>98%) .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity and electronic properties?

- Methodological Answer: Density Functional Theory (DFT) calculates: